Beclometasone dipropionate monohydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

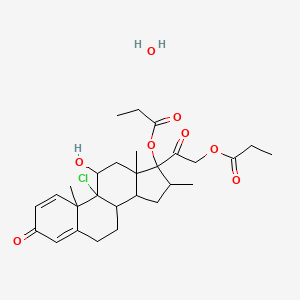

IUPAC Name |

[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQJZIXSVLFOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77011-63-3 | |

| Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and crystallization of Beclometasone dipropionate monohydrate for pharmaceutical use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and crystallization of beclometasone dipropionate monohydrate, a potent synthetic corticosteroid widely utilized in pharmaceutical formulations for its anti-inflammatory properties. This document outlines a scalable synthesis route, detailed crystallization protocols for obtaining the monohydrate form, and comprehensive experimental methodologies for characterization.

Pharmaceutical Use and Mechanism of Action

Beclometasone dipropionate (BDP) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone-17-monopropionate (B-17-MP). B-17-MP is a glucocorticoid receptor (GR) agonist with a high binding affinity.[1] Its anti-inflammatory effects are mediated through the binding to and activation of the GR, which is located in the cytoplasm of cells. Upon activation, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory cytokines and other inflammatory mediators, making it effective in the treatment of respiratory inflammatory conditions such as asthma and allergic rhinitis.[1]

Glucocorticoid Receptor Signaling Pathway

Synthesis of Beclometasone Dipropionate

A practical and scalable synthesis of beclometasone dipropionate has been reported starting from the readily available steroidal intermediate, 16β-methyl epoxide (also known as DB-11).[2] This synthetic route has been shown to achieve a high overall yield.[2]

Synthesis Workflow

Experimental Protocol: Synthesis from 16β-methyl epoxide (DB-11)

The following protocol is based on a multi-step synthesis described in the literature, which provides a pathway to beclometasone dipropionate from DB-11.[3][4]

Step 1: Formation of Intermediate I

-

In a suitable reactor, dissolve 16β-methyl epoxide (DB-11) in a first organic solvent.

-

Add ortho-propionate and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, proceed to the next step.

Step 2: Formation of Intermediate II

-

To the solution containing Intermediate I, slowly add an aluminum trichloride solution dropwise.

-

After the addition is complete, continue to stir the reaction mixture.

-

Add a second organic solvent to facilitate phase separation.

-

Separate the organic layer containing Intermediate II.

Step 3: Formation of Intermediate III

-

To the organic layer containing Intermediate II, add a catalyst and a propionylation reagent.

-

Stir the mixture until the propionylation is complete.

Step 4: Formation of Crude Beclometasone Dipropionate

-

Slowly add hydrochloric acid dropwise to the solution containing Intermediate III.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and concentrate under reduced pressure to obtain the crude beclometasone dipropionate.

Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system to yield beclometasone dipropionate of high purity.

Quantitative Data: Synthesis

| Step | Starting Material | Key Reagents | Solvent(s) | Reported Overall Yield (%) | Reference(s) |

| 1-4 & Purification | 16β-methyl epoxide (DB-11) | ortho-propionate, p-toluenesulfonic acid, aluminum trichloride, propionylation reagent, HCl | Organic Solvents | 82 | [2] |

Note: Detailed intermediate yields for each step are not publicly available in the referenced literature.

Crystallization of this compound

The monohydrate form of beclometasone dipropionate is often preferred in pharmaceutical formulations. A common method for obtaining the monohydrate is through anti-solvent crystallization.

Crystallization Workflow

Experimental Protocol: Anti-solvent Crystallization

The following is a general protocol for the crystallization of this compound.

-

Dissolve beclometasone dipropionate in a minimal amount of a water-miscible organic solvent, such as methanol.

-

In a separate vessel, place a volume of purified water (the anti-solvent).

-

Slowly add the beclometasone dipropionate solution to the water with constant stirring. The rate of addition and stirring speed should be controlled to influence particle size.

-

Continue stirring the resulting suspension for a period to allow for complete crystallization and equilibration.

-

Collect the crystals by filtration (e.g., using a Buchner funnel).

-

Wash the crystals with a small amount of cold water or a mixture of the organic solvent and water.

-

Dry the crystals under controlled conditions (e.g., in a vacuum oven at a specified temperature) to obtain this compound.

Quantitative Data: Crystallization and Particle Characteristics

| Crystallization Method | Solvent/Anti-solvent | Key Parameters | Mean Particle Size | Dissolution Rate | Reference(s) |

| Anti-solvent Precipitation | Methanol/Water | Volume ratio, concentration, temperature, stirring speed | 850 nm (length), 85% between 0.2-1.2 µm | Not specified | [5] |

| Supercritical Assisted Atomization | Ethanol/Water/CO2 | Varied mass ratio of BDP to cyclodextrin | Not specified | >60% released in 30 min | [6] |

| Rapid Expansion of Supercritical Solution | CO2/Menthol (co-solvent) | Extraction pressure (200-260 bar), pre-expansion temperature (70-110 °C) | 64.1 - 294 nm | Not specified | [7] |

Characterization of this compound

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity of beclometasone dipropionate and to quantify it in bulk drug substance and pharmaceutical formulations.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of methanol and water (e.g., 85:15 v/v) is commonly used.[8] The exact ratio may need to be optimized.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Beclometasone Dipropionate Reference Standard in the mobile phase or a suitable diluent to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample containing beclometasone dipropionate in the mobile phase or a suitable diluent to achieve a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Detection wavelength: 254 nm[8]

-

Injection volume: 20-50 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity and/or assay of beclometasone dipropionate by comparing the peak area of the analyte in the sample solution to that of the standard solution.

X-ray Powder Diffraction (XRPD) for Polymorphic Form Identification

Objective: To confirm the crystalline form of beclometasone dipropionate (e.g., monohydrate vs. anhydrous or solvates).

Instrumentation:

-

X-ray powder diffractometer with a Cu Kα radiation source.

Procedure:

-

Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Data Collection: Mount the sample holder in the diffractometer and collect the diffraction pattern over a specified 2θ range (e.g., 5° to 40°).

-

Data Analysis: Compare the obtained diffractogram with reference patterns for this compound and other known polymorphic forms to identify the crystalline structure.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the thermal properties of this compound, such as melting point and dehydration events.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan and seal it.

-

Thermal Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. For the monohydrate, an endotherm corresponding to the loss of water of hydration will be observed, followed by the melting endotherm of the anhydrous form.

Dissolution Testing

Objective: To evaluate the in vitro release rate of beclometasone dipropionate from a formulation.

Instrumentation:

-

USP Apparatus 1 (Basket) or 2 (Paddle)

Dissolution Medium:

-

Phosphate buffer (e.g., pH 7.0) is often used. Due to the low aqueous solubility of BDP, a surfactant (e.g., sodium dodecyl sulfate - SDS) may be required to maintain sink conditions.

Procedure:

-

Place the specified volume of dissolution medium in the dissolution vessels and allow it to equilibrate to 37 ± 0.5 °C.

-

Place the dosage form in the apparatus.

-

Withdraw samples at predetermined time intervals.

-

Analyze the samples for dissolved beclometasone dipropionate content using a validated analytical method, such as HPLC.

-

Calculate the cumulative percentage of drug released over time.

References

- 1. Practical and scalable synthesis of beclomethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beclomethasone dipropionate intermediate and preparation method thereof (2020) | Wang Haibo [scispace.com]

- 3. CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Formation and Characterization of Beclomethasone Dipropionate Nanoparticles Using Rapid Expansion of Supercritical Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities | ADMET and DMPK [pub.iapchem.org]

A Technical Guide to the Solubility of Beclometasone Dipropionate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of beclometasone dipropionate monohydrate in various organic solvents. The information presented herein is critical for the formulation development, purification, and manufacturing of beclometasone dipropionate-based pharmaceutical products.

Core Data: Solubility of Beclometasone Dipropionate in Organic Solvents

The solubility of beclometasone dipropionate has been experimentally determined in several organic solvents. The following table summarizes the quantitative solubility data, providing a clear comparison across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Acetone | 24.5 | 10.5 |

| 32.5 | 14.0 | |

| 42.5 | 19.5 | |

| 52.5 | 26.0 | |

| 62.5 | 34.0 | |

| Methanol | 24.5 | 0.8 |

| 32.5 | 1.1 | |

| 42.5 | 1.5 | |

| 52.5 | 2.0 | |

| 62.5 | 2.7 | |

| Ethanol | 24.5 | 1.2 |

| 32.5 | 1.6 | |

| 42.5 | 2.2 | |

| 52.5 | 3.0 | |

| 62.5 | 4.0 | |

| Ethanol (96%) | - | Sparingly Soluble |

| Dimethylformamide (DMF) | - | ~3 g/100mL |

| Dimethyl sulfoxide (DMSO) | - | ~3 g/100mL |

Note: The data for Acetone, Methanol, and Ethanol is for beclometasone-17,21-dipropionate. The terms "Sparingly Soluble" for Ethanol (96%) is as per the British Pharmacopoeia.[1] The solubility in DMF and DMSO is for beclomethasone and is approximately 30 mg/ml.[2]

Experimental Protocols

A detailed understanding of the methodologies used to obtain solubility data is crucial for data interpretation and replication. The following section outlines the gravimetric method, a common technique for determining the solubility of crystalline compounds in organic solvents.[3][4]

Gravimetric Determination of Solubility

This method involves determining the temperature at which a known mass of solute completely dissolves in a known volume of solvent.

Apparatus:

-

Temperature-controlled refrigerated circulating bath

-

Glass vials

-

Magnetic stirrer and stir bars

-

Precision balance

-

Focus light for visual monitoring

Procedure:

-

Sample Preparation: A known mass of beclometasone dipropionate is accurately weighed and introduced into a glass vial containing a specific volume of the organic solvent.

-

Equilibration: The vial is sealed and immersed in a thermostatted water bath. The solution is gently mixed using a magnetic stirrer to facilitate dissolution and achieve thermodynamic equilibrium. A period of 30 minutes is typically allowed for the system to reach equilibrium at a set temperature.

-

Solubility Temperature Determination: The temperature of the bath is gradually increased. The solubility temperature is visually determined as the point at which the last solid particle of the solute dissolves, resulting in a completely homogeneous solution. A focus light can be used to aid in the visual inspection.

-

Data Collection: The experiment is repeated with different masses of the solute to determine the solubility at various temperatures.

Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Summary and Conclusion

This technical guide provides essential solubility data for this compound in key organic solvents. The quantitative data, presented in a clear tabular format, alongside a detailed experimental protocol for the gravimetric method, offers valuable insights for formulation scientists and researchers. Beclometasone dipropionate exhibits significantly higher solubility in acetone compared to methanol and ethanol.[3] Understanding these solubility profiles is fundamental for the development of effective and stable pharmaceutical formulations.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Beclometasone Dipropionate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the management of chronic inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure and stereochemistry, which govern its interaction with the glucocorticoid receptor (GR) and subsequent modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the molecular architecture, stereochemical configuration, and crystalline structure of beclometasone dipropionate monohydrate, a common form of this active pharmaceutical ingredient (API).

Molecular Structure and Stereochemistry

Beclometasone dipropionate is chemically designated as 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate.[2][3] The core of the molecule is a pregnane steroid skeleton, characterized by four fused rings. Key functional groups that determine its pharmacological activity include a chlorine atom at the 9α position, a hydroxyl group at the 11β position, and a methyl group at the 16β position.[3] The presence of propionate esters at the 17 and 21 positions enhances its lipophilicity and potency.

The stereochemistry of BDP is critical for its biological activity. The molecule possesses eight defined stereocenters, leading to a specific three-dimensional conformation that allows for high-affinity binding to the glucocorticoid receptor. The IUPAC name, which includes the stereochemical descriptors (8S,9R,10S,11S,13S,14S,16S,17R), precisely defines this arrangement.

Crystalline Structure of this compound

Beclometasone dipropionate can exist in different crystalline forms, including an anhydrous form and a monohydrate form. The monohydrate is reported to be more stable than the anhydrous form.[2] Understanding the crystal structure is paramount for drug development, as it influences critical physicochemical properties such as solubility, dissolution rate, and stability, which in turn affect the bioavailability and therapeutic efficacy of the drug product.

Crystallographic Data

While detailed crystallographic data for the monohydrate form was first published by Duax et al. in 1981, this guide presents a comparison with the more recently characterized anhydrous form to highlight the impact of hydration on the crystal lattice. Both forms crystallize in the orthorhombic space group P2₁2₁2₁.[2]

| Parameter | Beclometasone Dipropionate Anhydrous | This compound |

| Molecular Formula | C₂₈H₃₇ClO₇ | C₂₈H₃₇ClO₇·H₂O |

| Molecular Weight | 521.03 g/mol | 539.05 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Density (Dx) | 1.362 Mg m⁻³[2] | 1.287 Mg m⁻³[2] |

Table 1: Comparative Crystallographic Data for Anhydrous and Monohydrate Forms of Beclometasone Dipropionate.

The inclusion of a water molecule in the crystal lattice of the monohydrate form leads to a less dense packing arrangement compared to the anhydrous form.[2] This difference in density can have significant implications for the formulation of BDP, particularly in suspension-based systems like metered-dose inhalers, where it can affect the settling rate of the crystals.[2]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of beclometasone dipropionate and its solvates is achieved through single-crystal X-ray diffraction (SCXRD). The following is a generalized experimental protocol based on standard crystallographic techniques.

1. Crystal Growth:

-

Single crystals of this compound suitable for SCXRD are typically grown by slow evaporation of a saturated solution of BDP in an appropriate solvent system that allows for the incorporation of water into the crystal lattice.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is maintained at a constant temperature, often low temperatures such as 100 K, to minimize thermal vibrations of the atoms.[4]

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[2]

-

The diffraction patterns are recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of beclometasone dipropionate in solution.

1. Sample Preparation:

-

A small, accurately weighed sample of beclometasone dipropionate is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃).

-

A reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shifts.

2. Data Acquisition:

-

The sample is placed in an NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton.

3. Spectral Analysis:

-

The chemical shifts (δ) of the signals in the spectra are reported in parts per million (ppm) relative to the reference standard.

-

The integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons corresponding to each signal.

-

The coupling patterns (splitting) of the signals provide information about the connectivity of the atoms.

Signaling Pathway and Mechanism of Action

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone 17-monopropionate (17-BMP).[1] 17-BMP has a much higher binding affinity for the glucocorticoid receptor than the parent drug.[1] The anti-inflammatory effects of beclometasone are mediated through the glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway of Beclometasone Dipropionate.

The mechanism involves the following key steps:

-

Conversion to Active Metabolite: Beclometasone dipropionate is converted to beclometasone 17-monopropionate.[1]

-

Receptor Binding: 17-BMP binds to the glucocorticoid receptor located in the cytoplasm.[1]

-

Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

-

Gene Regulation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.

-

Anti-inflammatory Effects: This modulation of gene expression results in the suppression of the inflammatory response.

Conclusion

The molecular structure and stereochemistry of this compound are fundamental to its therapeutic action as a potent anti-inflammatory agent. A thorough understanding of its crystalline structure is essential for the formulation and development of effective and stable drug products. The mechanism of action, mediated through the glucocorticoid receptor signaling pathway, provides a clear rationale for its use in the treatment of chronic inflammatory diseases. This technical guide serves as a valuable resource for scientists and researchers in the pharmaceutical field, providing key data and methodologies for the characterization of this important corticosteroid.

References

A Comparative Pharmacological Profile: Beclometasone Dipropionate vs. its Active Metabolite 17-Beclometasone Monopropionate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a widely prescribed synthetic glucocorticoid utilized in the management of various inflammatory conditions, most notably asthma and allergic rhinitis. Administered primarily via inhalation, BDP is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 17-beclometasone monopropionate (17-BMP).[1][2] This technical guide provides a comprehensive comparison of the pharmacological profiles of BDP and 17-BMP, with a focus on their receptor binding affinity, anti-inflammatory potency, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in the field of corticosteroids.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative pharmacological parameters of beclometasone dipropionate and its active metabolite, 17-beclometasone monopropionate.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference |

| Beclometasone Dipropionate (BDP) | ~50 | [3][4] |

| 17-Beclometasone Monopropionate (17-BMP) | ~1300 | [3][5] |

| Beclometasone (BOH) | <1 | [4] |

| Beclometasone-21-monopropionate (21-BMP) | Inactive | [3][4] |

Table 2: Anti-inflammatory Potency

| Compound | Assay | Parameter | Value (nM) | Reference |

| 17-Beclometasone Monopropionate (17-BMP) | Inhibition of LPS-stimulated IL-6 production | EC50 | 0.05 | [6] |

| 17-Beclometasone Monopropionate (17-BMP) | Inhibition of LPS-stimulated TNFα production | EC50 | 0.01 | [6] |

| 17-Beclometasone Monopropionate (17-BMP) | Inhibition of LPS-stimulated CXCL8 production | EC50 | 0.1 | [6] |

Table 3: Pharmacokinetic Parameters in Humans (Intravenous Administration)

| Parameter | Beclometasone Dipropionate (BDP) | 17-Beclometasone Monopropionate (17-BMP) | Reference |

| Half-life (t½) | 0.5 hours | 2.7 hours | [7] |

| Clearance (CL) | 150 L/h | 120 L/h | [7] |

| Volume of Distribution (Vss) | 20 L | 424 L | [7] |

| Protein Binding | - | 94-96% | [1] |

Mandatory Visualizations

Metabolic Conversion of Beclometasone Dipropionate

Glucocorticoid Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Beclometasone Dipropionate to Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in regulating inflammatory responses. This technical guide provides an in-depth analysis of the in vitro binding affinity of BDP and its active metabolite, beclometasone-17-monopropionate (17-BMP), to the glucocorticoid receptor. It is established that BDP is a prodrug that undergoes rapid hydrolysis in the body to form 17-BMP, which demonstrates a significantly higher affinity for the GR.[1][2] This guide will delve into the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and the fundamental signaling pathways involved.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its potency and efficacy. For Beclometasone dipropionate and its metabolites, this is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), the inhibition constant (Ki), and the relative binding affinity (RBA). Below is a summary of the available quantitative data.

| Compound | Parameter | Value | Assay Conditions | Cell/Tissue Type | Reference |

| Beclometasone dipropionate (BDP) | RRA | 53 | Compared to dexamethasone (RRA = 100) | Not Specified | [3] |

| Relative Affinity | ~0.5x dexamethasone | Not Specified | Not Specified | [4][5] | |

| Beclometasone-17-monopropionate (17-BMP) | RRA | 1345 | Compared to dexamethasone (RRA = 100) | Not Specified | [3] |

| Relative Affinity | ~13x dexamethasone | Not Specified | Not Specified | [5][6] | |

| Relative Affinity | ~25x Beclometasone dipropionate | In vitro | Human Glucocorticoid Receptor | [6] | |

| Dexamethasone (Reference) | Kd | 9.36 nmol/L | Kinetic binding assay | Not Specified | [1] |

| IC50 | 10 ± 5 nM | Fluorescence Polarization Assay | Not Specified | [6] |

Note: RRA stands for Relative Receptor Affinity. A higher RRA value indicates a greater binding affinity. The affinity of dexamethasone is set to 100 as a standard for comparison.

Glucocorticoid Receptor Signaling Pathway

Upon binding to a glucocorticoid ligand such as Beclometasone-17-monopropionate, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates from the cytoplasm into the nucleus.[7][8] Once in the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.

Experimental Protocols for Determining Binding Affinity

The in vitro binding affinity of compounds to the glucocorticoid receptor is commonly determined using competitive binding assays. Two prevalent methods are the radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This classic method involves the use of a radiolabeled glucocorticoid, typically [³H]dexamethasone, to quantify the displacement by an unlabeled test compound (e.g., Beclometasone dipropionate or its metabolites).

Principle: The assay measures the ability of a non-radiolabeled compound to compete with a fixed concentration of a radiolabeled ligand for binding to the glucocorticoid receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Detailed Methodology:

-

Receptor Preparation:

-

Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as cultured cells (e.g., A549 human lung carcinoma cells) or tissue homogenates (e.g., rat liver).[3]

-

Homogenize the cells or tissue in a cold buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to obtain the cytosolic supernatant.

-

Determine the protein concentration of the cytosol using a standard protein assay.

-

-

Assay Setup:

-

In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of the receptor preparation.

-

Add a fixed concentration of the radioligand (e.g., [³H]dexamethasone), typically at a concentration close to its Kd value.

-

Add varying concentrations of the unlabeled test compound (competitor).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1000-fold excess of the radioligand concentration).

-

-

Incubation:

-

Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).[3]

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.[3]

-

Alternatively, vacuum filtration through glass fiber filters can be used to trap the receptor-ligand complexes.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay format that does not require a separation step, making it well-suited for high-throughput screening.

Principle: The assay is based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled test compound will compete with the tracer for binding to the receptor, causing a decrease in polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a purified or partially purified glucocorticoid receptor preparation.

-

Use a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).[4]

-

Prepare a series of dilutions of the test compound.

-

-

Assay Setup:

-

In a microplate (e.g., 96- or 384-well), add a fixed concentration of the fluorescent tracer.

-

Add varying concentrations of the unlabeled test compound.

-

Initiate the binding reaction by adding a fixed concentration of the glucocorticoid receptor.

-

Include controls for no competition (tracer and receptor only) and maximum competition (tracer, receptor, and a saturating concentration of a known high-affinity ligand like dexamethasone).[4]

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[4]

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki can be calculated from the IC50 using a similar principle to the radioligand binding assay, taking into account the concentration and affinity of the fluorescent tracer.

-

Conclusion

The in vitro binding affinity of Beclometasone dipropionate and its active metabolite, beclometasone-17-monopropionate, for the glucocorticoid receptor is a key indicator of their anti-inflammatory potency. The data clearly demonstrate that 17-BMP is the primary active moiety with a significantly higher affinity for the GR compared to the parent prodrug. The experimental protocols outlined in this guide, namely competitive radioligand binding assays and fluorescence polarization assays, provide robust and reliable methods for quantifying these binding affinities. A thorough understanding of these principles and methodologies is essential for researchers and professionals involved in the development and evaluation of glucocorticoid-based therapeutics.

References

- 1. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

Preliminary Investigation into the Immunosuppressive Effects of Beclometasone Dipropionate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid with well-established anti-inflammatory properties.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exerts its effects through high-affinity binding to the glucocorticoid receptor (GR).[2] This interaction initiates a cascade of molecular events that ultimately leads to the suppression of various components of the immune system. This technical guide provides a preliminary investigation into the immunosuppressive effects of beclometasone dipropionate monohydrate, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core signaling pathways involved.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate, through its active metabolite 17-BMP, functions as a potent agonist for the glucocorticoid receptor. Upon binding, the GR translocates from the cytoplasm to the nucleus, where it modulates gene expression in two primary ways:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents NF-κB from binding to its target DNA sequences, thereby inhibiting the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. One of the key mechanisms of NF-κB inhibition is through the GR-mediated induction of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Quantitative Assessment of Immunosuppressive Activity

The immunosuppressive effects of beclometasone dipropionate and its active metabolite have been quantified in various in vitro and in vivo studies. The following tables summarize key findings on its impact on T-cell proliferation and cytokine production.

Table 1: Inhibition of T-Cell Proliferation by Beclometasone Dipropionate

| Cell Type | Stimulant | BDP Concentration | Proliferation Inhibition (%) | Reference |

| Human PBMCs | Allergen (HDM) | 10-9 M | ~50 | [3] |

| Human PBMCs | Allergen (HDM) | 10-8 M | ~80 | [3] |

| Human PBMCs | Allergen (HDM) | 10-7 M | >90 | [3] |

PBMCs: Peripheral Blood Mononuclear Cells; HDM: House Dust Mite

Table 2: Inhibition of Cytokine Production by Beclometasone Dipropionate and its Metabolites

| Cytokine | Cell Type | Stimulant | Compound | IC50 / EC50 (M) | Reference |

| IL-5 | Human PBMCs | Allergen (HDM) | BDP | ~10-10 | [3] |

| IL-3 | Human PBMCs | Allergen (HDM) | BDP | ~10-10 | [3] |

| GM-CSF | Human PBMCs | Allergen (HDM) | BDP | ~10-10 | [3] |

| IL-5 | Human PBMCs | Phytohaemagglutinin (PHA) | 17-BMP | 10-14 | [4] |

| IL-5 | Human BAL Leukocytes | PHA + PMA | BDP | 10-8 - 10-6 | [5] |

| IFN-γ | Human BAL Leukocytes | PHA + PMA | BDP | 10-8 - 10-6 | [5] |

BAL: Bronchoalveolar Lavage; PMA: Phorbol 12-myristate 13-acetate

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunosuppressive effects of this compound.

T-Cell Proliferation Assay

This assay measures the ability of T-cells within a peripheral blood mononuclear cell (PBMC) population to proliferate in response to a stimulant, and the inhibitory effect of BDP on this process.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohaemagglutinin (PHA) or specific allergen (e.g., House Dust Mite extract)

-

This compound stock solution (dissolved in DMSO and diluted in culture medium)

-

[3H]-thymidine

-

96-well round-bottom culture plates

-

Scintillation counter

Protocol:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 106 cells/mL.

-

Assay Setup:

-

Add 100 µL of the PBMC suspension (1 x 105 cells) to each well of a 96-well plate.

-

Add 50 µL of various concentrations of this compound (or vehicle control) to the respective wells.

-

Add 50 µL of the T-cell stimulant (e.g., PHA at 5 µg/mL or allergen at an optimal concentration) to all wells except for the unstimulated controls.

-

Bring the final volume in each well to 200 µL with complete RPMI 1640 medium.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

[3H]-thymidine Labeling: 18 hours prior to the end of the incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvesting and Measurement: At the end of the incubation period, harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

-

Data Analysis: Calculate the percentage of proliferation inhibition for each BDP concentration relative to the stimulated control.

Cytokine Quantification by ELISA

This protocol describes the measurement of cytokine (e.g., IL-5, IFN-γ) levels in the supernatant of stimulated T-cell cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Matched antibody pairs (capture and detection antibodies) for the cytokine of interest

-

Recombinant cytokine standard

-

96-well ELISA plates

-

Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., 0.05% Tween 20 in PBS)

-

Assay diluent (e.g., 10% FBS in PBS)

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add serial dilutions of the recombinant cytokine standard and the cell culture supernatants (collected from the T-cell proliferation assay before the addition of [3H]-thymidine) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP diluted in assay diluent to each well. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add TMB substrate solution to each well and incubate until a color change is observed.

-

Reaction Stoppage and Measurement: Stop the reaction by adding stop solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in the culture supernatants.

Flow Cytometry Analysis of T-Cell Activation Markers

This method is used to assess the expression of cell surface markers of T-cell activation, such as CD25 and HLA-DR, on CD4+ and CD8+ T-lymphocytes.[6][7][8]

Materials:

-

Isolated PBMCs (as described in the T-cell proliferation assay)

-

Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD25, HLA-DR, and corresponding isotype controls

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture PBMCs with a stimulant (e.g., PHA) in the presence of various concentrations of this compound for 48-72 hours.

-

Cell Staining:

-

Harvest the cells and wash them with cold FACS buffer.

-

Resuspend the cell pellet in FACS buffer.

-

Add the cocktail of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Collect a sufficient number of events for statistical analysis.

-

Data Analysis:

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Identify CD4+ T-cells (CD3+CD4+) and CD8+ T-cells (CD3+CD8+).

-

Within the CD4+ and CD8+ populations, determine the percentage of cells expressing the activation markers CD25 and HLA-DR.

-

Compare the expression of activation markers in BDP-treated cells to the stimulated control.

-

Conclusion

This technical guide provides a foundational understanding of the immunosuppressive effects of this compound. The data presented clearly demonstrate its potent inhibitory effects on T-cell proliferation and the production of key pro-inflammatory cytokines. The detailed experimental protocols offer a starting point for researchers wishing to further investigate these effects. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the molecular mechanisms and the practical steps involved in this area of research. Further investigations could explore the dose-dependent effects on a wider range of immune cell types and signaling molecules to build a more comprehensive profile of beclometasone dipropionate's immunomodulatory properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medrxiv.org [medrxiv.org]

- 6. Beclomethasone at different doses for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhaled beclomethasone dipropionate downregulates airway lymphocyte activation in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC analytical method for Beclometasone dipropionate monohydrate quantification

Application Note: HPLC Quantification of Beclometasone Dipropionate Monohydrate

Introduction

Beclometasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[1] Accurate quantification of beclometasone dipropionate in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Principle

The method utilizes reverse-phase chromatography to separate beclometasone dipropionate from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water provides efficient separation.[1] Quantification is achieved by UV detection at a wavelength where beclometasone dipropionate exhibits maximum absorbance.[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/ultrapure)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis:

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) or Methanol:Water (85:15, v/v)[2][3] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm[1][2] |

| Column Temperature | Ambient or 40°C[3] |

Preparation of Standard Solutions

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase or methanol.[2]

-

Sonicate for 10-15 minutes to ensure complete dissolution.[2]

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).[2]

Preparation of Sample Solutions

For Bulk Drug Substance:

-

Accurately weigh a quantity of the this compound sample equivalent to about 10 mg of the active ingredient.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase or methanol.[1]

-

Filter the solution through a 0.45 µm membrane filter before injection.[2]

For Pharmaceutical Formulations (e.g., Creams, Lotions):

-

Accurately weigh a portion of the formulation equivalent to a known amount of beclometasone dipropionate.

-

Transfer the sample to a suitable container and add a known volume of methanol.[3][4]

-

Mix thoroughly to disperse the formulation.

-

The solution may be warmed slightly (e.g., 50°C for 5 minutes) to aid extraction.[3][4]

-

Collect the supernatant and dilute with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm membrane filter prior to HPLC analysis.[2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of beclometasone dipropionate in a blank and placebo chromatogram.[2]

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations (e.g., 1-25 µg/mL).[2]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies by spiking a placebo with known amounts of beclometasone dipropionate.[2]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[2]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of beclometasone dipropionate based on published methods.

| Parameter | Typical Value/Range | Reference |

| Retention Time | 4.0 - 7.7 min | [3][5] |

| Linearity Range | 1 - 60 µg/mL | [4] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Accuracy (% Recovery) | 98.0% - 102.0% | [2][5] |

| Precision (%RSD) | < 2.0% | [2] |

| LOD | 0.039 µg/mL | [3] |

| LOQ | 0.12 µg/mL | [3] |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Beclometasone Dipropionate.

Conclusion

The described RP-HPLC method is a reliable and straightforward approach for the quantitative analysis of this compound in both bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise, making it well-suited for quality control and research applications.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Beclometasone Dipropionate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate is a potent synthetic glucocorticoid with well-established anti-inflammatory properties. It is widely used in the treatment of asthma and other inflammatory conditions.[1] This document provides detailed application notes and protocols for a range of in vitro cell culture assays to evaluate the efficacy and mechanism of action of beclometasone dipropionate monohydrate. The protocols are intended to guide researchers in the consistent and effective use of this compound in a laboratory setting.

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (BDP-17-MP), which has a high affinity for the glucocorticoid receptor.[2] Through this receptor, it modulates the expression of various genes involved in the inflammatory response, primarily by inhibiting the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4]

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on the effects of beclometasone dipropionate and its active metabolite.

Table 1: Potency of Beclometasone Dipropionate and its Metabolites on Cytokine Production

| Compound | Cell Type | Assay | Target Cytokine | EC50 (M) | Reference |

| Beclometasone-17-monopropionate | Peripheral Blood Mononuclear Cells | IL-5 Inhibition | Interleukin-5 | 1 x 10⁻¹⁴ | [2] |

| Beclometasone | Peripheral Blood Mononuclear Cells | IL-5 Inhibition | Interleukin-5 | ~1 x 10⁻¹² | [2] |

| Dexamethasone (Reference) | Peripheral Blood Mononuclear Cells | IL-5 Inhibition | Interleukin-5 | 1 x 10⁻⁸ | [2] |

Table 2: Effect of Beclometasone Dipropionate and its Metabolites on Osteoblast Function

| Compound | Cell Type | Assay | Parameter | EC50 (M) | Reference |

| Beclometasone dipropionate | Human Osteoblasts | Alkaline Phosphatase Activity | Enzyme Activity | 0.3 - 1.2 x 10⁻⁹ | [2] |

| Beclometasone-17-monopropionate | Human Osteoblasts | Alkaline Phosphatase Activity | Enzyme Activity | 0.3 - 1.2 x 10⁻⁹ | [2] |

| Beclometasone | Human Osteoblasts | Osteocalcin Synthesis | Protein Synthesis | 0.3 - 1.2 x 10⁻⁹ | [2] |

| Dexamethasone (Reference) | Human Osteoblasts | Alkaline Phosphatase Activity & Osteocalcin Synthesis | Enzyme & Protein Synthesis | 0.3 - 1.2 x 10⁻⁹ | [2] |

Table 3: Cytotoxicity of Beclometasone Dipropionate in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H1299 | Non-small cell lung cancer | >100 |

| CaCo2 | Colorectal adenocarcinoma | >100 |

| MDA-MB-468 | Breast cancer | 85.3 ± 4.7 |

| FaDu | Pharynx squamous cell carcinoma | 79.4 ± 3.5 |

Experimental Protocols

Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the evaluation of the inhibitory effect of beclometasone dipropionate on cytokine production by human PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound

-

Phytohemagglutinin (PHA) or other suitable stimulant

-

ELISA kit for the target cytokine (e.g., IL-5)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add the desired concentrations of beclometasone dipropionate to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a pro-inflammatory agent such as PHA (e.g., at 5 µg/mL).

-

Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, centrifuge the plate and collect the supernatants.

-

Measure the concentration of the target cytokine (e.g., IL-5) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of beclometasone dipropionate compared to the stimulated control.

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of beclometasone dipropionate on allergen-induced T-cell proliferation.[1]

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from atopic individuals sensitized to a specific allergen (e.g., house dust mite).

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound

-

Specific allergen (e.g., house dust mite extract)

-

[³H]-thymidine

-

96-well cell culture plates

-

Cell harvester and liquid scintillation counter

Procedure:

-

Isolate and prepare PBMCs as described in the cytokine production assay protocol.

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Add serial dilutions of this compound to the wells.

-

Add the specific allergen to the wells to stimulate T-cell proliferation.

-

Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

On day 6, pulse the cells with 1 µCi of [³H]-thymidine per well.

-

Incubate for an additional 18 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of beclometasone dipropionate on the viability of adherent cell lines, such as the human bronchial epithelial cell line 16HBE.[5]

Materials:

-

16HBE cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well cell culture plates

Procedure:

-

Seed the 16HBE cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of beclometasone dipropionate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Beclometasone dipropionate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Caption: Glucocorticoid receptor signaling pathway of Beclometasone Dipropionate.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of beclometasone dipropionate in vitro.

Caption: General workflow for in vitro anti-inflammatory assays.

References

- 1. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Efficacy of Inhaled Beclometasone Dipropionate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid with well-established anti-inflammatory properties, commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Preclinical evaluation of inhaled BDP formulations requires robust and reproducible animal models that mimic key aspects of these human respiratory diseases. This document provides detailed application notes and protocols for the use of murine models of allergic asthma and rat models of COPD to study the efficacy of inhaled BDP.

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor (GR).[1] The anti-inflammatory effects of corticosteroids are primarily mediated through the GR.[2] Upon binding to 17-BMP, the GR translocates from the cytoplasm into the nucleus. In the nucleus, the GR complex can act in two main ways:

-

Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[2][3]

This signaling cascade ultimately leads to a reduction in airway inflammation, a key therapeutic effect in asthma and COPD.

Animal Models for Efficacy Studies

The two most widely used and well-characterized animal models for studying the efficacy of inhaled corticosteroids are the ovalbumin (OVA)-induced allergic asthma model in mice and the lipopolysaccharide (LPS)-induced COPD model in rats.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model mimics the key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[4] BALB/c mice are commonly used as they develop a strong Th2-type immune response.[5]

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile phosphate-buffered saline (PBS)

-

Beclometasone dipropionate for inhalation

-

BALB/c mice (6-8 weeks old)

Procedure:

-

Sensitization:

-

Challenge and Treatment:

-

From day 25 to 27, challenge the mice with aerosolized 1% OVA in PBS for 30 minutes each day.[7]

-

Administer inhaled BDP at the desired doses (e.g., via nose-only inhalation tower or intratracheal instillation) 1 hour prior to each OVA challenge.

-

The placebo group should receive the vehicle control.

-

-

Efficacy Assessment (Day 28):

-

24 hours after the final OVA challenge, euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine analysis (e.g., IL-4, IL-5, IL-13).

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration, goblet cell hyperplasia, epithelial thickness, and collagen deposition.[8]

-

Airway Hyperresponsiveness (AHR): In a separate cohort of animals, AHR to methacholine can be measured using whole-body plethysmography.

-

Gene and Protein Expression: Lung tissue can be harvested for analysis of inflammatory gene (e.g., via qPCR) and protein (e.g., via Western blot or ELISA) expression.

-

Administration of inhaled BDP is expected to significantly reduce the hallmarks of allergic asthma in this model. A study demonstrated that beclomethasone treatment before each OVA challenge was able to restore most measured parameters to near-normal levels.[9]

Table 1: Efficacy of Inhaled Corticosteroids in the Murine OVA-Induced Asthma Model

| Parameter | OVA-Challenged (Placebo) | OVA-Challenged + Beclometasone | Reference |

| BALF Eosinophils | Markedly Increased | Significantly Reduced | [9][10] |

| Goblet Cell Hyperplasia | Markedly Increased | Significantly Reduced | [9] |

| Epithelial Thickness | Significantly Increased | Significantly Reduced | [9] |

| Lung Collagen Content | Significantly Increased | Significantly Reduced | [9] |

| BALF IL-13 Levels | Significantly Increased | Significantly Reduced | [9] |

| Airway Hyperresponsiveness | Significantly Increased | Significantly Reduced | [11] |

Note: Data is often presented as a significant reduction compared to the disease model control group. Specific quantitative values can be highly dependent on the exact protocol, timing, and dose.

Lipopolysaccharide (LPS) and/or Cigarette Smoke-Induced COPD Model in Rats

This model induces a neutrophilic inflammation characteristic of COPD exacerbations and some features of chronic COPD.[12] Sprague-Dawley rats are commonly used for this model.[3]

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Beclometasone dipropionate for inhalation

-

Sprague-Dawley rats

-

Cigarette smoke exposure system (optional)

Procedure:

-

COPD Induction:

-

Treatment:

-

Administer inhaled BDP daily at desired doses. Treatment can be prophylactic (starting with the induction) or therapeutic (starting after the establishment of inflammation).[14]

-

The placebo group should receive the vehicle control.

-

-

Efficacy Assessment:

-

24 hours after the final treatment, euthanize the rats.

-

BALF Analysis: Collect BALF to measure total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).[13]

-

Lung Histology: Process lung tissue to evaluate inflammatory infiltrates, alveolar destruction (emphysema), and airway remodeling.[14]

-

Lung Function: Assess pulmonary function parameters such as lung resistance and compliance.

-

Serum Analysis: Collect blood to measure systemic inflammatory markers.

-

Inhaled BDP is expected to reduce the neutrophilic inflammation and the levels of pro-inflammatory mediators in the lungs.

Table 2: Efficacy of Inhaled Beclometasone in a Rat Model of COPD

| Parameter | COPD Model (Placebo) | COPD Model + Beclometasone | Reference |

| BALF Neutrophils | Significantly Increased | Significantly Reduced | [13][15] |

| BALF Lymphocytes | Significantly Increased | Significantly Reduced | [13] |

| BALF TNF-α | Significantly Increased | Normalized | [13] |

| BALF IL-1β | Significantly Increased | Normalized | [13] |

| BALF IL-6 | Significantly Increased | Normalized | [4][13] |

| Histological Lung Injury | Evident pathomorphological changes | Restoration of morphological structure | [14] |

| Lung Function (FEV1) | No significant change | Small, but significant improvements | [16] |

Note: The effect of corticosteroids on lung function decline in COPD models is often less pronounced than their effect on inflammatory markers.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the preclinical efficacy of inhaled beclometasone dipropionate. The OVA-induced asthma model in mice is ideal for assessing effects on allergic airway inflammation and hyperresponsiveness, while the LPS-induced COPD model in rats is suitable for studying the impact on neutrophilic inflammation. Careful selection of endpoints and rigorous adherence to protocols are essential for generating reliable and translatable data for the development of new inhaled therapies.

References

- 1. Beclomethasone at different doses for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of inhaled beclomethasone dipropionate on lung function and histamine responsiveness in recurrently wheezy infants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of beclomethasone dipropionate and dexamethasone isonicotinate on lung function, bronchoalveolar lavage fluid cytology, and transcription factor expression in airways of horses with recurrent airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beclomethasone Has Lesser Suppressive Effects on Inflammation and Antibacterial Immunity Than Fluticasone or Budesonide in Experimental Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beclomethasone dipropionate and formoterol fumarate synergistically interact in hyperresponsive medium bronchi and small airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Histological examination of the bronchial mucosa after 31-months' inhalation therapy with beclometasone-dipropionate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhaled corticosteroid prevents the thickening of airway smooth muscle in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effect of one year of treatment with inhaled beclomethasone dipropionate on airway hyperresponsiveness in stable chronic asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histological features of the airways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of extrafine beclomethasone dipropionate/formoterol aerosol (Foster) on rat model of chronic obstructive pulmonary disease | Titova | PULMONOLOGIYA [journal.pulmonology.ru]

- 14. The protective effect of beclomethasone dipropionate in the modeling of chronic obstructive pulmonary disease | Titova | PULMONOLOGIYA [journal.pulmonology.ru]

- 15. Inhaled corticosteroids reduce neutrophilic bronchial inflammation in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of high dose inhaled beclomethasone dipropionate, 750 micrograms and 1500 micrograms twice daily, and 40 mg per day oral prednisolone on lung function, symptoms, and bronchial hyperresponsiveness in patients with non-asthmatic chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocol for Dissolving Beclometasone Dipropionate Monohydrate for Cell-Based Experiments

Introduction

Beclometasone dipropionate (BDP) is a potent, second-generation synthetic glucocorticoid.[1][2][3] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP).[1][2][3] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor (GR), mediating potent anti-inflammatory and immunosuppressive effects.[1][2][4] Due to these properties, BDP is widely used in research to study inflammatory pathways, asthma, and other corticosteroid-responsive conditions.[1][2] A critical first step for reliable and reproducible in vitro studies is the proper dissolution and preparation of BDP solutions. Given its hydrophobic nature and poor water solubility, a standardized protocol is essential to ensure compound stability and accurate dosing for cell-based assays.[5][6]

Key Properties